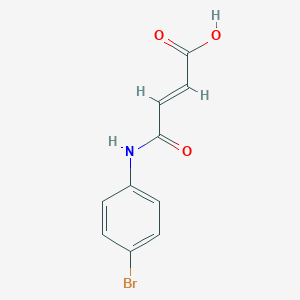
N-(4-Bromophenyl)maleamic acid
Overview
Description
“N-(4-Bromophenyl)maleamic acid” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several studies . For instance, one study presents the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . Another study discusses the synthesis of N-substituted maleimides, which could potentially include "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several sources . The compound is almost planar, with the dihedral angles between the benzene ring and the plane of the maleamic acid unit being very small .
Chemical Reactions Analysis
The chemical reactivity of “this compound” and similar compounds has been studied . These studies reveal that the chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides .
Scientific Research Applications
Polymer Science and Material Chemistry
N-(4-Bromophenyl)maleamic acid and its derivatives have been explored in the field of polymer science. Bezděk and Hrabák (1979) studied N-(Monohalogenphenyl)maleamic acids and their copolymerization properties with styrene and butadiene, highlighting their potential in creating materials with specific thermal and flammability properties (Bezděk & Hrabák, 1979). Similarly, Kumar et al. (1983) investigated the use of maleimido substituted aromatic cyclotriphosphazene polymers, derived from maleamic acids, for creating fire and heat-resistant laminating resins (Kumar, Fohlen & Parker, 1983).
Antimicrobial and Antifungal Applications
Chin et al. (2016) explored the antimicrobial activities of N-(4-Bromophenyl)maleimide, synthesized from maleic anhydride, and found notable biological activity against bacteria and yeast (Chin, Nasir & Hassan, 2016). Sortino et al. (2008) reported on the antifungal activities of N-phenyl and N-phenylalkyl maleimides and their open derivatives (maleamic acids) against Candida spp., demonstrating their potential as antifungal agents (Sortino, Cechinel Filho, Corrêa & Zacchino, 2008).
Drug Analysis and Pharmacology
The derivative 2-(4-N-maleimidophenyl)-6-methoxybenzofuran, related to maleamic acid, was used by Haj-Yehia and Benet (1995) as a fluorogenic pre-column derivatizing agent for the high-performance liquid chromatographic analysis of aliphatic thiols, indicating its utility in analytical chemistry and drug analysis (Haj-Yehia & Benet, 1995).
Mechanism of Action
Target of Action
N-(4-Bromophenyl)maleamic acid is a low molecular weight compound used in proteomics research Similar compounds, such as n-substituted maleimides, have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and survival of fungal cells.
Mode of Action
It’s known that n-substituted maleimides can interact with enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . This interaction can inhibit the function of these enzymes, thereby affecting the biosynthesis of chitin and β(1,3)glucan .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the growth and survival of fungal cells.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of fungal cells by interfering with the biosynthesis of chitin and β(1,3)glucan .
Safety and Hazards
Future Directions
“N-(4-Bromophenyl)maleamic acid” and similar compounds have shown promising potential in various areas of research . For instance, one study revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens . Another study suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
4-(4-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFUZCLEZJCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


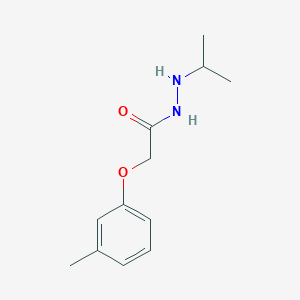
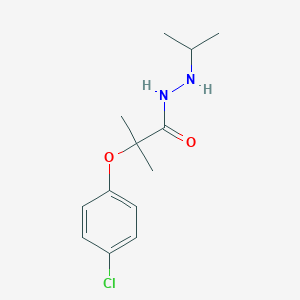
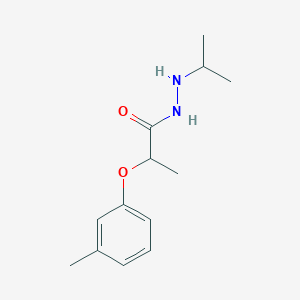
![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)
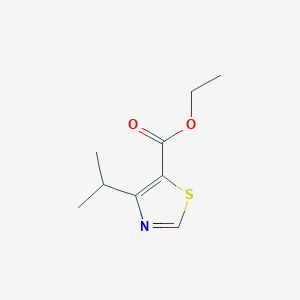

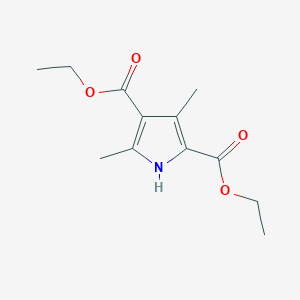
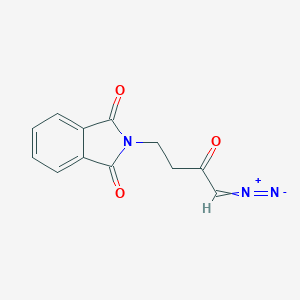


![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)
![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
